N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 921880-19-5
VCID: VC8450903
InChI: InChI=1S/C20H20ClN3O5S/c1-28-16-7-9-18(29-2)19(13-16)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3
SMILES: COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Molecular Formula: C20H20ClN3O5S
Molecular Weight: 449.9 g/mol

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide

CAS No.: 921880-19-5

Cat. No.: VC8450903

Molecular Formula: C20H20ClN3O5S

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide - 921880-19-5

Specification

CAS No. 921880-19-5
Molecular Formula C20H20ClN3O5S
Molecular Weight 449.9 g/mol
IUPAC Name N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Standard InChI InChI=1S/C20H20ClN3O5S/c1-28-16-7-9-18(29-2)19(13-16)30(26,27)22-11-12-24-20(25)10-8-17(23-24)14-3-5-15(21)6-4-14/h3-10,13,22H,11-12H2,1-2H3
Standard InChI Key PEJVVYVCUZUCDC-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Canonical SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Introduction

N-{2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a synthetic organic compound belonging to the class of pyridazine derivatives. These compounds are widely studied for their biological and pharmacological properties, including potential applications in medicinal chemistry. The compound is characterized by a pyridazinone core substituted with a 4-chlorophenyl group and a sulfonamide moiety attached to a dimethoxybenzene ring.

Synthesis

The synthesis of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves:

  • Formation of the Pyridazinone Core: The starting material is often a hydrazine derivative that undergoes cyclization with a diketone or ketoester to form the pyridazinone ring.

  • Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic substitution or coupling reactions.

  • Sulfonamide Formation: The sulfonamide moiety is synthesized by reacting the intermediate with a sulfonyl chloride derivative of dimethoxybenzene.

  • Final Coupling: The ethyl linker is introduced through alkylation or amidation reactions.

Analytical Characterization

To ensure purity and confirm the structure of N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyConfirms chemical shifts corresponding to aromatic protons and sulfonamide functional groups .
Mass SpectrometryVerifies molecular ion peak (m/z = 437) consistent with molecular weight .
IR SpectroscopyIdentifies characteristic functional groups (e.g., sulfonamide stretch at ~1350 cm⁻¹) .
HPLC AnalysisDetermines purity and retention time under specific chromatographic conditions .

Potential Applications

Although specific pharmacological studies on this compound are sparse, it holds promise in several areas:

  • Drug Development: The pyridazinone scaffold is a versatile pharmacophore for designing inhibitors of enzymes like phosphodiesterases and kinases.

  • Material Science: Sulfonamide derivatives can serve as intermediates in synthesizing advanced materials with specific electronic properties.

  • Biological Probes: The compound's structural features make it suitable for probing interactions in biological systems.

Research Gaps and Future Directions

While the compound's structure suggests significant potential, further research is needed:

  • Toxicological Studies: Assessing safety profiles through in vitro and in vivo studies.

  • SAR Analysis: Systematic structure–activity relationship studies to optimize biological activity.

  • Pharmacokinetics and Dynamics: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.

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